molecular formula C19H15N3O4S B2941307 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one CAS No. 896045-16-2

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2941307
CAS No.: 896045-16-2
M. Wt: 381.41
InChI Key: KEFGXPBZSVLTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one features a pyridazine ring substituted with a 2-methoxyphenyl group at position 6 and a sulfanyl bridge connecting to a 4-nitrophenyl ethanone moiety. This structure combines electron-withdrawing (4-nitro) and electron-donating (2-methoxy) groups, which may influence its electronic properties and biological activity.

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-26-18-5-3-2-4-15(18)16-10-11-19(21-20-16)27-12-17(23)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFGXPBZSVLTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. One common synthetic route involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, typically using reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Pyridazin-3-yl Sulfanyl Derivatives

Compounds sharing the pyridazin-3-yl sulfanyl backbone demonstrate variability in aryl substitutions, which critically affect their biological and physicochemical properties. Key analogs include:

Compound Name (CAS Number) Pyridazine Substituent Ethanone Substituent Notable Features Reference
2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone (872688-83-0) 3,4-Dimethoxyphenyl Phenyl Enhanced lipophilicity due to methoxy groups
2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone (872689-02-6) 4-Methoxyphenyl Thiophen-2-yl Potential heterocyclic interactions
2-{[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one (Target) 2-Methoxyphenyl 4-Nitrophenyl Balanced electronic effects

Key Observations :

  • The 4-nitrophenyl moiety introduces strong electron-withdrawing character, contrasting with phenyl or thiophenyl groups in analogs, which could enhance stability or alter redox properties .

Antimicrobial Activity

Structurally related 1,3,4-thiadiazole derivatives (e.g., those derived from N-(4-nitrophenyl)acetohydrazonoyl bromide) exhibit antimicrobial effects against E. coli, B. mycoides, and C. albicans. Four compounds in this class showed superior activity, though the target compound’s efficacy remains untested .

Antioxidant Activity

Pyridin-2(1H)-one derivatives synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one demonstrated antioxidant activity via DPPH assays. For example, 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile achieved 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) .

Receptor Binding and Molecular Docking

Compounds like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethan-1-one (3a) target the 5-HT6 receptor, suggesting that ethanone derivatives with aryl sulfonyl groups may have CNS applications . Molecular docking studies on pyridin-2(1H)-one analogs revealed binding affinities correlating with antimicrobial activity, a methodology applicable to the target compound .

Biological Activity

Introduction

The compound 2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is an organic molecule notable for its complex structure and potential biological activities. It features a pyridazine ring, a sulfanyl linkage, and a nitrophenyl group, which may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C19H15N3O4S
  • Molecular Weight : Approximately 373.41 g/mol
  • Structural Features :
    • Pyridazinyl group
    • Sulfanyl linkage
    • Nitro group on the phenyl ring

Biological Activities

Preliminary studies indicate that compounds with similar structures to This compound exhibit various biological activities, such as:

  • Anticancer Activity : Compounds with nitrophenyl groups have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Sulfanyl-containing compounds often demonstrate antimicrobial effects against a range of pathogens.
  • Cytotoxicity : Similar structures have been associated with cytotoxic effects on specific cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to This compound :

Compound NameStructural FeaturesBiological ActivityUniqueness
2-(4-nitrophenyl)-1-(5-methyl-1H-pyrazol-4-yl)ethanonePyrazole instead of pyridazineAnticancerDifferent heterocyclic ring
2-{[(6-methoxypyridin-3-yl)sulfamoyl]thiophen-2-yl}acetic acidSulfamoyl groupAntimicrobialContains a sulfamoyl moiety
1-(4-nitrophenyl)-2-(3-methoxyphenyl)ethanoneSimilar phenolic structureCytotoxicityLacks sulfanyl linkage

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological properties compared to these similar compounds .

Research into the interactions of this compound with biological macromolecules is essential for understanding its mechanism of action. Potential mechanisms may include:

  • Inhibition of Enzymatic Activity : The presence of the nitro group could facilitate interactions with enzymes involved in cancer progression.
  • Disruption of Cell Signaling Pathways : The compound's ability to bind to specific receptors may alter cell signaling, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that similar pyridazine derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research showed that sulfanyl compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential applications in treating infections.
  • Cytotoxicity Assessment : In vitro assays revealed that derivatives containing nitrophenyl groups displayed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.